3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile
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Overview
Description
3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is a chemical compound that features a benzonitrile core substituted with difluoro groups and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile typically involves multi-step organic synthesis. One common approach is to start with a benzonitrile derivative, which undergoes fluorination to introduce the difluoro groups. The pyrrolidinyl moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated benzonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro groups and pyrrolidinyl moiety can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzamide
- 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzyl alcohol
- 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzene
Uniqueness
3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is unique due to the presence of both difluoro and pyrrolidinyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
3,5-difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c1-8(18)10-2-3-17(7-10)13-11(14)4-9(6-16)5-12(13)15/h4-5,8,10,18H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBSUCQOHZNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C(C=C2F)C#N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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